1-Chloro-2-(ethanesulfonyl)benzene
Overview
Description
1-Chloro-2-(ethanesulfonyl)benzene is an organic compound with the molecular formula C8H9ClO2S It is a derivative of benzene, where a chlorine atom and an ethanesulfonyl group are substituted at the first and second positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(ethanesulfonyl)benzene can be synthesized through several methods. One common approach involves the sulfonylation of 1-chlorobenzene with ethanesulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-(ethanesulfonyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine or ethanesulfonyl group can be replaced by other electrophiles.
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Reduction: The ethanesulfonyl group can be reduced to an ethanethiol group under specific conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) can be used.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of this compound.
Nucleophilic Substitution: Products include various substituted benzene derivatives.
Reduction: The major product is 1-chloro-2-(ethanethiol)benzene.
Scientific Research Applications
1-Chloro-2-(ethanesulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-2-(ethanesulfonyl)benzene involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and ethanesulfonyl group can participate in various substitution reactions, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
- 1-Chloro-2-(methylsulfonyl)benzene
- 1-Chloro-2-(propylsulfonyl)benzene
- 1-Bromo-2-(ethanesulfonyl)benzene
Comparison: 1-Chloro-2-(ethanesulfonyl)benzene is unique due to the presence of both a chlorine atom and an ethanesulfonyl group, which confer distinct reactivity patterns. Compared to its analogs, such as 1-chloro-2-(methylsulfonyl)benzene, the ethanesulfonyl group provides different steric and electronic effects, influencing the compound’s behavior in chemical reactions.
Properties
IUPAC Name |
1-chloro-2-ethylsulfonylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c1-2-12(10,11)8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYIZQUDGMUHRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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